

Application Notes and Protocols for GlyH-101 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GlyH-101

Cat. No.: B612223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, a glycine hydrazide derivative, is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] It functions as an open-channel blocker, physically occluding the external pore of the channel.[2][1][3] This mechanism of action leads to a characteristic voltage-dependent block with strong inward rectification of the CFTR-mediated current.[4] While a valuable tool for studying CFTR function, it is crucial for researchers to be aware of its potential off-target effects on other ion channels.[5][6][7][8] These application notes provide detailed protocols for the use of **GlyH-101** in patch clamp electrophysiology, summarize key quantitative data, and highlight its known off-target interactions.

Mechanism of Action

GlyH-101 acts by directly blocking the pore of the CFTR chloride channel from the extracellular side.[2][3] This "pore-occluding" mechanism results in a reduction of the mean open time of the channel.[4] The binding of **GlyH-101** within the channel pore is voltage-dependent, with its inhibitory potency being greater at positive membrane potentials.[9][4] This voltage dependence manifests as a strong inward rectification of the whole-cell CFTR current-voltage (I-V) relationship in the presence of the inhibitor.[2]

Quantitative Data Summary

The following tables summarize the reported inhibitory constants (Ki or IC50) of **GlyH-101** on its primary target, CFTR, as well as its off-target effects on other ion channels.

Table 1: **GlyH-101** Inhibition of CFTR

Parameter	Value	Cell Type	Voltage	Reference
Ki	1.4 μ M	FRT cells expressing CFTR	+60 mV	[9][1][4]
Ki	3.8 μ M	FRT cells expressing CFTR	+20 mV	[5]
Ki	5.0 μ M	FRT cells expressing CFTR	-20 mV	[5]
Ki	5.6 μ M	FRT cells expressing CFTR	-60 mV	[9][1][4]
IC50 (ICI.PKA)	0.3 μ M	Rabbit ventricular myocytes	+100 mV	[8]
IC50 (ICI.PKA)	5.1 μ M	Rabbit ventricular myocytes	-100 mV	[8]

Table 2: Off-Target Effects of **GlyH-101**

Channel/Current	Effect	IC50 / Concentration	Cell Type	Reference
VSORC	Inhibition	~5-10 μM	CFTR-expressing and non-expressing cells	[6][7]
CaCC	Inhibition	3.38 μM (at positive potentials)	Unspecified	[7]
Orai1-mediated SOCE	Inhibition	10 μM	HEK293T cells	[10]
$\alpha\beta\gamma$ -ENaC	Inhibition	Significant reduction	Xenopus oocytes	[5]
SLC26A9	Inhibition	71 \pm 4% inhibition at 50 μM	HEK 293 cells	[3]
L-type Ca ²⁺ channel	Inhibition	~49% block at +10 mV (30 μM)	Rabbit ventricular myocytes	[8]
IK1 (inward rectifier K ⁺)	Inhibition	~43% reduction at -120 mV (30 μM)	Rabbit ventricular myocytes	[8]
INa (Sodium current)	Inhibition	~82% block at -40 mV (30 μM)	Rabbit ventricular myocytes	[8]

Experimental Protocols

Whole-Cell Patch Clamp Recording of CFTR Currents

This protocol describes the measurement of **GlyH-101** inhibition on CFTR chloride currents in a heterologous expression system (e.g., FRT or HEK293 cells stably expressing CFTR).

Materials:

- Cells: FRT or HEK293 cells stably expressing human CFTR.
- Pipette Solution (in mM): 120 CsCl, 10 TEA-Cl, 0.5 EGTA, 1 MgCl₂, 40 mannitol, 10 Cs-HEPES, and 3 MgATP (pH 7.3).[4]
- Bath Solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
- CFTR Activator: Forskolin (5-10 μM).
- **GlyH-101** Stock Solution: 10 mM in DMSO.

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.
- Recording Setup: Transfer a coverslip with cells to the recording chamber on an inverted microscope. Perfuse the chamber with the bath solution.
- Establish Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.
- Activate CFTR: Perfuse the cell with bath solution containing the CFTR activator (e.g., 5 μM forskolin) to elicit a stable chloride current.[5]
- Voltage Protocol: Clamp the cell at a holding potential of -40 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 400 ms each.[5][7]
- **GlyH-101** Application: Once a stable CFTR current is established, perfuse the chamber with bath solution containing the desired concentration of **GlyH-101**.
- Data Acquisition: Record the current responses to the voltage protocol before and after **GlyH-101** application.

- Washout: To test for reversibility, perfuse the chamber with the bath solution containing the CFTR activator but without **GlyH-101**.^[5]

Single-Channel (Cell-Attached) Patch Clamp Recording

This protocol is for observing the effect of **GlyH-101** on the gating of single CFTR channels.

Materials:

- Cells: As above.
- Pipette Solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4). This solution will also contain the CFTR activator (e.g., 200 nM PKA catalytic subunit) and the desired concentration of **GlyH-101**.
- Bath Solution (High K⁺ to zero the membrane potential): 140 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).

Procedure:

- Cell and Pipette Preparation: As described in the whole-cell protocol.
- Establish Cell-Attached Configuration: Approach a cell and form a high-resistance seal (>10 GΩ) without rupturing the patch.
- Recording: Clamp the patch at a desired potential (e.g., -60 mV).^{[9][4]} Record single-channel currents.
- Analysis: Analyze the recordings to determine the effect of **GlyH-101** on the channel open probability, mean open time, and single-channel conductance. **GlyH-101** is expected to induce fast channel closures within bursts of openings, thereby reducing the mean open time.^[4]

Visualizations

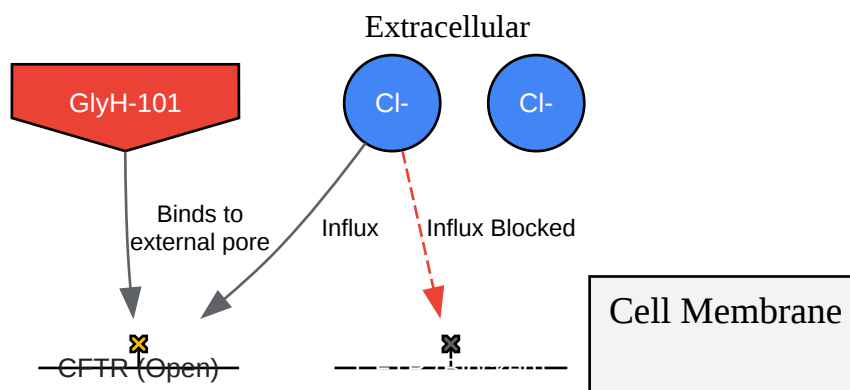
Experimental Workflow for Whole-Cell Patch Clamp



[Click to download full resolution via product page](#)

Caption: Workflow for whole-cell patch clamp analysis of **GlyH-101**.

GlyH-101 Mechanism of Action on CFTR



[Click to download full resolution via product page](#)

Caption: **GlyH-101** physically occludes the external pore of the CFTR channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. CFTR Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 3. rupress.org [rupress.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac ion channel current modulation by the CFTR inhibitor GlyH-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GlyH-101 in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612223#glyh-101-protocol-for-patch-clamp-electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com